

Structural Biology & Crystallography of SGC8158: A Technical Guide

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Compound of Interest

Compound Name: SGC8158

Cat. No.: B1193589

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Executive Summary

SGC8158 (active component of the prodrug SGC3027) is a highly selective, SAM-competitive chemical probe designed to inhibit PRMT7, a type III arginine methyltransferase. Unlike other PRMTs that catalyze dimethylation, PRMT7 is restricted to monomethylation, playing a critical role in cellular stress responses by methylating substrates such as Hsp70.

The crystal structure of PRMT7 in complex with **SGC8158** (PDB ID: 6OGN) reveals a unique binding mode where the inhibitor exploits both the cofactor binding pocket and a distinct hydrophobic channel. This guide details the structural mechanisms of inhibition, the crystallographic workflow used to solve the structure, and the implications for future therapeutic design.

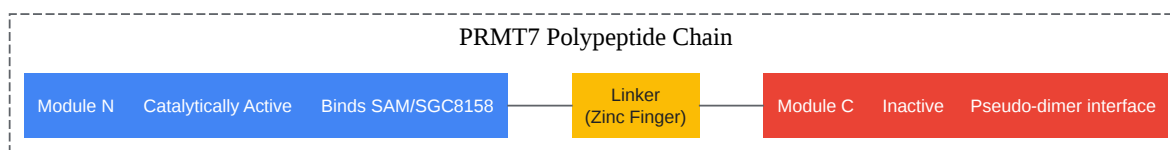
Target Architecture: PRMT7

PRMT7 is unique among the PRMT family due to its pseudo-dimeric architecture within a single polypeptide chain.

- **Domain Organization:** It contains two tandem PRMT modules (N-terminal and C-terminal) connected by a linker.
- **Active Site Asymmetry:** Despite having two SAM-binding domains, only the N-terminal module is catalytically active. The C-terminal module is locked in an inactive conformation by a conserved zinc-finger motif and steric occlusion of the cofactor binding site.

- Substrate Specificity: PRMT7 strictly catalyzes the formation of monomethylarginine (MMA) on substrates containing RXR motifs (e.g., Histone H2B, Hsp70).

Visualization: PRMT7 Domain Architecture



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Figure 1: Domain organization of PRMT7 showing the active N-terminal module and the inactive C-terminal module connected by a zinc-finger linker.

The Ligand: SGC8158

SGC8158 is a synthetic adenosine derivative designed to mimic the cofactor S-adenosylmethionine (SAM) while extending into an adjacent hydrophobic pocket to achieve high selectivity.

- Chemical Name: 5'-S-(4-[[4'-chloro[1,1'-biphenyl]-3-yl)methyl]amino}butyl)-5'-thioadenosine.
- Mechanism of Action:
 - SAM-Competitive: The adenosine moiety binds directly to the cofactor pocket.
 - Peptide Non-Competitive: It does not compete with the arginine substrate but occupies the space required for the methyl transfer.
- Key Structural Features:
 - Adenosine Core: Anchors the molecule via hydrogen bonds to the "hinge" region of the Rossmann fold.
 - Butyl-Thio Linker: Replaces the methionine side chain of SAM.

- Biphenyl Tail: A hydrophobic moiety that extends into the "THW loop" region, providing selectivity over other PRMTs.

Structural Analysis (PDB: 6OGN)

The co-crystal structure of Mouse PRMT7 with **SGC8158** (Resolution 2.40 Å) provides the molecular basis for inhibition.

Binding Mode

SGC8158 occupies the SAM-binding pocket of the N-terminal module.

- Adenosine Recognition: The adenine ring is sandwiched between Phe residues (e.g., Phe71) and forms hydrogen bonds with the backbone of Glu146 and Val147. The ribose hydroxyls interact with Asp100.
- The Selectivity Filter (THW Loop): The defining feature of the **SGC8158** complex is the positioning of the 4'-chloro-biphenyl moiety. This group inserts deeply into a hydrophobic pocket formed by the THW (Thr-His-Trp) loop, a region that is structurally diverse across the PRMT family.
 - Interaction: The biphenyl ring engages in

-stacking and hydrophobic interactions with Trp314 and His313.
 - Consequence: This induced fit locks the THW loop in a conformation that occludes the active site, preventing turnover.

Comparison with Apo/SAH Structures

Feature	Apo/SAH-Bound (PDB: 4C4A)	SGC8158-Bound (PDB: 6OGN)
THW Loop	Flexible / Disordered	Ordered, stabilized by inhibitor tail
Active Site	Open for substrate	Occluded by biphenyl moiety
Module C	Inactive (Zinc bound)	Inactive (Zinc bound)

Experimental Workflow: Crystallography

The following protocol outlines the validated workflow for obtaining diffraction-quality crystals of the PRMT7-**SGC8158** complex, based on the methodologies established by the Structural Genomics Consortium (SGC).

Expression & Purification

Objective: Obtain >95% pure, homogenous PRMT7 protein.

- Construct: Full-length Mouse PRMT7 (residues 1–692) with an N-terminal His-tag and TEV cleavage site.
- Expression System: *Spodoptera frugiperda* (Sf9) insect cells using baculovirus infection.
 - Rationale: PRMT7 is a large eukaryotic protein (approx. 80 kDa) requiring post-translational folding machinery not present in *E. coli*.
- Lysis: Resuspend cells in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5% glycerol, 10 mM imidazole) with protease inhibitors. Lyse by sonication or freeze-thaw.
- Affinity Chromatography: Load clarified lysate onto Ni-NTA resin. Wash with 30 mM imidazole; elute with 300 mM imidazole.
- Tag Removal: Incubate eluate with TEV protease (1:20 ratio) overnight at 4°C during dialysis against Gel Filtration Buffer.
- Size Exclusion Chromatography (SEC): Run on a Superdex 200 column in 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP.
 - Quality Control: Collect the monomeric peak corresponding to ~80 kDa.

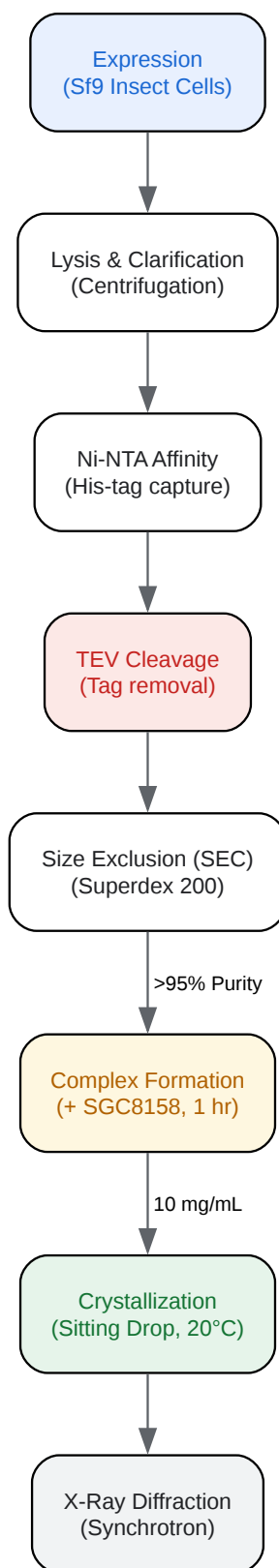
Crystallization Protocol

Objective: Co-crystallize PRMT7 with **SGC8158**.

- Protein Preparation: Concentrate PRMT7 to 8–12 mg/mL.

- Ligand Addition: Incubate protein with **SGC8158** (dissolved in DMSO) at a 1:3 molar ratio (Protein:Ligand) for 1 hour on ice prior to setup.
- Method: Sitting-drop vapor diffusion at 20°C.
- Reservoir Condition (Representative):
 - Precipitant: 18–22% PEG 3350
 - Salt: 0.1–0.2 M Ammonium Sulfate or Sodium Acetate
 - Buffer: 0.1 M Bis-Tris pH 6.0–6.5
- Cryoprotection: Transfer crystals to a solution containing mother liquor + 20–25% ethylene glycol or glycerol before flash-cooling in liquid nitrogen.

Visualization: Crystallographic Workflow



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Figure 2: Step-by-step workflow for the purification and crystallization of the PRMT7-**SGC8158** complex.

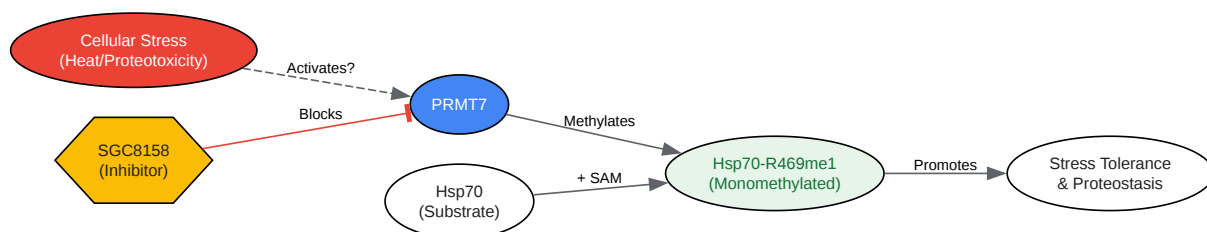
Data Summary: SGC8158 & PRMT7

Parameter	Value	Notes
PDB ID	6OGN	Mouse PRMT7 + SGC8158
Resolution	2.40 Å	Sufficient for side-chain placement
Space Group	P 1 21 1	Monoclinic
IC50 (PRMT7)	< 2.5 nM	Potent inhibition
Selectivity	> 100-fold	Against 35 other methyltransferases
Key Interaction	-stacking	Biphenyl tail with Trp314/His313
Prodrug Form	SGC3027	Required for cellular permeability

Biological Context & Signaling

Understanding the structure allows researchers to probe the biological function of PRMT7. **SGC8158** has been used to demonstrate that PRMT7-mediated methylation of Hsp70 (Heat Shock Protein 70) is essential for the cellular stress response.

Visualization: PRMT7 Signaling Pathway



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Figure 3: Biological pathway showing PRMT7-mediated methylation of Hsp70 and its inhibition by **SGC8158**.

References

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